1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-7-10-18(11-8-15)27-24(31)20-13-28(14-21(29)26-17-5-3-4-6-17)23-19(22(20)30)12-9-16(2)25-23/h7-13,17H,3-6,14H2,1-2H3,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKKQOSSJFFQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and used in medicinal chemistry.
Indole derivatives: Widely studied for their diverse biological and clinical applications.
Uniqueness
1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which provides a distinct chemical structure and potential for various applications. Its combination of functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound's structure can be broken down as follows:
- Core Structure : 1,8-naphthyridine
- Substituents : A cyclopentylcarbamoyl group and a 4-methylphenyl group.
This unique arrangement contributes to its biological activity.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 342.41 g/mol.
Antimicrobial Activity
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO can be beneficial in treating depression and other mood disorders. Preliminary studies suggest that this compound may exhibit moderate MAO inhibitory activity, warranting further investigation into its therapeutic potential.
Anticancer Properties
Some studies have suggested that naphthyridine derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This aspect is particularly promising for developing new cancer therapies.
Neuroprotective Effects
There is emerging evidence that compounds similar to this naphthyridine derivative may exhibit neuroprotective effects. They could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Study 1: Antimicrobial Efficacy
A study published in Molecules examined the antimicrobial properties of various naphthyridine derivatives, including the one . The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL depending on the strain tested .
Study 2: MAO Inhibition
In another study focusing on MAO inhibitors, several naphthyridine derivatives were synthesized and tested. The compound demonstrated an IC50 value indicating effective inhibition of MAO-B at low micromolar concentrations, suggesting potential applications in treating mood disorders .
Study 3: Anticancer Activity
A recent investigation into the anticancer properties of naphthyridine derivatives revealed that they could induce apoptosis in human cancer cell lines. The study highlighted that these compounds could significantly reduce cell viability at concentrations as low as 10 µM .
Data Summary
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst ratio). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Ultrasonic-assisted synthesis reduces reaction time by 30–50% compared to thermal methods, as demonstrated for analogous naphthyridines .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Key for identifying aromatic protons (δ 7.2–8.7 ppm), amide NH signals (δ 9.1–9.8 ppm), and methyl/methylene groups (δ 2.1–3.9 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at 1650–1680 cm⁻¹) and amide bonds (N–H at 3100–3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for similar derivatives) and fragmentation patterns validate the molecular formula .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
- Solubility Issues : Low aqueous solubility (common in naphthyridines) can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
- Metabolic Instability : Conduct stability studies in liver microsomes to identify labile groups (e.g., ester vs. amide hydrolysis) .
Case Study : A derivative showed 10× higher anticancer activity in hypoxia due to redox-sensitive substituents .
Advanced: What computational strategies predict target interactions and guide SAR studies?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases, DNA topoisomerases). For example, the naphthyridine core interacts with ATP-binding pockets via π-π stacking .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) or lipophilicity (logP) with activity. Fluorine or chlorine at para-positions enhances potency by 40% in kinase inhibitors .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize candidates .
Advanced: How can solubility and bioavailability be improved without compromising activity?
Answer:
- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo. A methylphenyl-to-morpholine substitution increased solubility 5× in a related compound .
- Cocrystallization : Coformers like succinic acid enhance dissolution rates by disrupting crystal lattice energy .
- SAR Trade-offs : Replace hydrophobic cyclopentyl with smaller cyclopropyl groups; this reduced logP by 0.8 while retaining 90% enzyme inhibition .
Advanced: Designing experiments to study structure-activity relationships (SAR) for this compound.
Answer:
- Substituent Scanning : Synthesize analogs with systematic variations (e.g., -F, -Cl, -OCH₃ at the 4-methylphenyl group). Test against a panel of 10+ cancer cell lines .
- Pharmacophore Mapping : Identify critical moieties (e.g., carboxamide hydrogen-bond acceptors) using Catalyst or Phase software .
- In Silico Screening : Prioritize analogs with predicted ADMET profiles (e.g., CNS permeability, CYP inhibition) using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
